REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][NH:11][CH2:12]2)=[CH:7][CH:6]=1)([O-])=O>CO.[Pd]>[CH2:12]1[C:13]2[C:8](=[CH:7][CH:6]=[C:5]([NH2:2])[CH:14]=2)[CH2:9][CH2:10][NH:11]1 |f:0.1|
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Name
|
|
Quantity
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19 g
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Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C2CCNCC2=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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1.9 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
filtration over Celite
|
Type
|
WASH
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Details
|
the filter cake was then washed 4 times with methanol
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Type
|
EXTRACTION
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Details
|
extracted 3× with chloroform
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1NCCC2=CC=C(C=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 69.2% | |
YIELD: CALCULATEDPERCENTYIELD | 68.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |